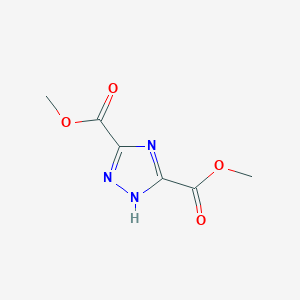

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique properties. jopir.inresearchgate.net The triazole ring is aromatic and exceptionally stable. nih.gov Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with biological targets like enzymes and receptors. nih.gov

This scaffold is a key component in a wide range of pharmacologically active agents, exhibiting antifungal, antibacterial, anticancer, and antiviral properties. nih.govwisdomlib.orgnih.gov The versatility of the 1,2,4-triazole ring allows it to serve as a core structure that can be modified with various functional groups to fine-tune its biological activity. researchgate.net

Role of Carboxylate Functionalities in Molecular Design and Reactivity

Carboxylate groups, whether as esters or carboxylic acids, are pivotal in molecular design. biofuranchem.com In the case of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, the two dimethyl carboxylate (-COOCH₃) groups significantly influence the molecule's chemical behavior.

These groups are electron-withdrawing, which affects the electronic properties of the triazole ring. They also serve as versatile chemical handles for further reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can then be converted into amides, or other functional groups, providing a route to a diverse range of derivatives. researchgate.net

Furthermore, the oxygen and nitrogen atoms in the carboxylate and triazole moieties can act as coordination sites for metal ions. This property is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Overview of this compound within the Broader Triazole Chemistry Landscape

This compound is a symmetrically substituted triazole that serves as a valuable intermediate in organic synthesis. Its structure combines the stable 1,2,4-triazole core with two reactive carboxylate functionalities, making it a bifunctional linker.

This compound is a key precursor for synthesizing more complex molecules. For instance, it can be used to create ligands for coordination polymers, where the triazole nitrogen atoms and the carboxylate oxygen atoms can bind to metal centers, forming extended one-, two-, or three-dimensional structures. acs.orgmdpi.com The rigid, V-shaped nature of the 3,5-disubstituted triazole core is particularly useful for directing the assembly of these supramolecular architectures. nih.gov

Below are the key physicochemical properties of the compound:

| Property | Value |

| Chemical Formula | C₆H₇N₃O₄ |

| Molar Mass | 185.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148-152 °C |

| Solubility | Soluble in polar organic solvents |

Note: These values are representative and may vary slightly based on the source and purity.

Historical Context of Triazole Synthesis and Functionalization

The history of triazole chemistry dates back to the late 19th century. The name "triazole" was first used by Bladin in 1885 to describe this carbon-nitrogen ring system. nih.govijsr.net Early methods for synthesizing the 1,2,4-triazole ring include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.orgbohrium.com These classic named reactions provided the initial pathways for chemists to access this important heterocyclic scaffold.

Over the past century, synthetic methods have evolved significantly. Modern techniques offer higher yields, greater functional group tolerance, and more environmentally friendly conditions. nih.govisres.org The development of methods to synthesize polysubstituted triazoles, such as this compound, has been crucial. These advanced synthetic routes often involve the cyclization of precursors like hydrazides, amidines, or the use of cycloaddition reactions. isres.orgnih.gov This continuous innovation in synthesis has expanded the availability and application of functionalized triazoles in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5(10)3-7-4(9-8-3)6(11)13-2/h1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVQCFVPDTUNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 1h 1,2,4 Triazole 3,5 Dicarboxylate and Analogs

Direct Synthesis Strategies for the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing its derivatives. These direct strategies aim to build the five-membered heterocyclic system from simple, linear starting materials through the creation of new carbon-nitrogen and nitrogen-nitrogen bonds. The specific approach is often dictated by the target substitution pattern on the triazole ring.

A principal route to the 1,2,4-triazole core is through the cyclization of open-chain precursors that are strategically assembled from components bearing nitrogen and carbonyl groups. These reactions typically involve the condensation of molecules with reactive nitrogen functions, such as amidines, hydrazones, or hydrazides, with precursors containing carbonyl groups like carboxylic acids or their derivatives. frontiersin.orgnih.gov An intermediate is formed which subsequently undergoes an intramolecular condensation and dehydration step to yield the stable, aromatic 1,2,4-triazole ring.

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing substituted 1,2,4-triazoles by combining three or more reactants in a single synthetic operation. researchgate.net A metal-free, base-promoted three-component reaction has been reported, which combines 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to create hybrid scaffolds containing the 1,2,4-triazole ring. rsc.orgrsc.org Another powerful MCR provides regioselective access to a diverse array of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, monosubstituted hydrazines, and primary amidines. frontiersin.orgnih.govisres.org This reaction is often facilitated by a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). isres.orgnih.gov Copper-catalyzed MCRs have also been developed, for instance, the reaction between nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org

One-pot syntheses are advantageous as they involve multiple consecutive reactions in a single vessel, which circumvents the need for isolating intermediates and simplifies purification processes. chapman.edu Many MCRs are conducted as one-pot procedures. rsc.orgchapman.edu The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines serves as an example of a rapid, highly regioselective, and convenient one-pot reaction. isres.org A facile copper-catalyzed, one-pot method also exists for preparing 3,5-disubstituted-1,2,4-triazoles via a cascade addition-oxidation cyclization of amides and nitriles. frontiersin.orgnih.gov Additionally, 3,4,5-trisubstituted 1,2,4-triazoles can be formed in a one-pot process through the triflic anhydride (B1165640) activation of secondary amides, followed by a microwave-induced cyclodehydration with hydrazides. organic-chemistry.org

A foundational and extensively utilized strategy for building the 1,2,4-triazole ring involves the reaction of hydrazine (B178648) derivatives with precursors containing carboxylic acid groups or their equivalents. nih.gov This class of reactions is central to the formation of the triazole heterocycle.

Established named reactions fall under this category, such as the Pellizzari reaction, which typically involves heating an amide with an acyl hydrazide to yield a 3,5-disubstituted-1,2,4-triazole. scispace.com The Einhorn–Brunner reaction is another classical method that relies on the condensation between hydrazines and diacylamines. scispace.comresearchgate.net

For the synthesis of precursors to Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, such as 1,2,4-triazole-3(5)-carboxylates, a common route involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This process forms an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate, which is then cyclized through thermal intramolecular condensation to give the ethyl triazolecarboxylate product. researchgate.net The reaction of thiocarbohydrazide (B147625) with dicarboxylic acids, such as oxalic acid, has also been employed to create 1,2,4-triazole dicarboxylic acid frameworks. uobaghdad.edu.iq

The efficiency and outcome of 1,2,4-triazole synthesis are profoundly influenced by the specific reaction conditions employed. Factors such as the catalyst, solvent, base, temperature, and energy source can significantly impact the yield and purity of the final product.

Catalysts: The catalyst is often pivotal in controlling the reaction's speed and regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice between a silver(I) or copper(II) catalyst dictates the regiochemical outcome, selectively producing either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively, in high yields. frontiersin.orgisres.org While many syntheses are metal-catalyzed, metal-free options are also available, such as using iodine to catalyze the oxidative cyclization of hydrazones with amines. organic-chemistry.org

Solvents and Bases: The selection of solvent and base is critical. In the one-pot synthesis of 1,3,5-trisubstituted triazoles, N,N-diisopropylethylamine (DIPEA) is a commonly used base in a dimethylformamide (DMF) solvent. isres.orgnih.gov Milder bases, such as potassium carbonate (K2CO3), are effective in other syntheses, like the formation of 1,2,4-triazol-5(3)-amines. isres.org

Temperature and Method: The reaction temperature and the method of heating can dramatically alter reaction times and yields. Microwave irradiation is a modern technique used to accelerate these reactions, often enabling syntheses to proceed efficiently without a catalyst. scispace.comorganic-chemistry.org A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave conditions. organic-chemistry.org In other cases, high temperatures are required, such as the thermal-induced cyclization of intermediates in high-boiling solvents like diphenyl ether. researchgate.net

The following interactive table summarizes how different reaction conditions affect the synthesis of various 1,2,4-triazole analogs.

| Precursors | Catalyst/Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Carboxylic acids, amidines, hydrazines | HATU | DIPEA | DMF | Room Temp, 24h | 1,3,5-Trisubstituted 1,2,4-triazoles | Up to 90 | frontiersin.orgnih.govisres.org |

| Hydrazones, aliphatic amines | Iodine | - | - | Oxidative | 1,3,5-Trisubstituted 1,2,4-triazoles | Good | organic-chemistry.org |

| Hydrazines, formamide | None | - | - | Microwave, 160°C | 1-Substituted 1,2,4-triazoles | Good | scispace.comorganic-chemistry.org |

| Acyl hydrazides, ethyl 2-ethoxy-2-iminoacetate HCl | None | - | Ph₂O | Thermal | Ethyl 1,2,4-triazole-3(5)-carboxylates | 35-89 | researchgate.net |

| Isocyanides, diazonium salts | Ag(I) or Cu(II) | - | - | Mild | 1,3- or 1,5-disubstituted 1,2,4-triazoles | High | frontiersin.orgisres.org |

Cyclization Reactions from Precursors Bearing Nitrogen and Carbonyl Moieties

Esterification and Functionalization of 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

To obtain the target compound, this compound, the parent 1H-1,2,4-triazole-3,5-dicarboxylic acid must undergo esterification. This conversion of two carboxylic acid groups into methyl esters is a crucial final step.

A standard laboratory procedure for this transformation is the Fischer esterification. This method involves heating the dicarboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically run at reflux to favor the formation of the diester product.

For reactions requiring milder conditions, the dicarboxylic acid can be converted into a more reactive intermediate. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride transforms the acid into the corresponding diacyl chloride. This activated intermediate readily reacts with methanol, often in the presence of a base like pyridine, to form the dimethyl ester. A similar strategy using thionyl chloride and methanol is employed in the synthesis of related triazole methyl esters. google.com

The resulting ester groups on the triazole ring are not merely endpoints; they serve as handles for further chemical modification. For example, these esters can undergo ammonolysis when treated with ammonia, converting them into the corresponding amides. mdpi.com This highlights the utility of the ester groups for creating a wider range of functionalized 1,2,4-triazole derivatives. researchgate.net

Methods for Dimethyl Ester Formation

One of the most direct methods is the esterification of a pre-synthesized 1,2,4-triazole-3,5-dicarboxylic acid . This classic reaction typically involves treating the dicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. Alternatively, reagents like thionyl chloride can be used to convert the carboxylic acids into more reactive acyl chlorides, which then readily react with methanol to form the desired dimethyl ester. google.com A patent describes a process where 1,2,4-triazole-3-carboxylic acid is synthesized and subsequently undergoes an esterification reaction with methanol, catalyzed by sulfuric acid, to yield the methyl ester. google.com

Another effective strategy is to build the triazole ring using starting materials that already incorporate the methyl carboxylate groups . This approach circumvents the need for a separate esterification step. For instance, thermal cycloaddition reactions can be employed using reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) with an appropriate nitrogen source to form a triazole ring with ester groups at adjacent positions, as demonstrated in the synthesis of 1,2,3-triazole-4,5-dicarboxylates. researchgate.net While this example pertains to a different isomer, the principle of using a pre-functionalized building block is a key strategy in heterocyclic synthesis.

Strategies for Introducing Carboxylate Groups at Positions 3 and 5 of the 1,2,4-Triazole Ring

The core challenge lies in the construction of the 1,2,4-triazole ring with carboxylate functionalities at the C3 and C5 positions. Cyclization reactions are the cornerstone of these synthetic strategies.

A prominent method involves the cyclization of hydrazine derivatives with dicarbonyl compounds or their equivalents . One efficient approach describes the preparation of 1,2,4-triazole-3(5)-carboxylates from the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This method provides a direct route to introducing a carboxylate group onto the triazole ring.

Another versatile strategy begins with simpler, readily available starting materials. A non-diazotization method for synthesizing methyl 1,2,4-triazole-3-carboxylate (B8385096) uses thiosemicarbazide (B42300) and oxalic acid as raw materials. google.com In this process, oxalic acid serves as the source of the carboxyl group, which is incorporated into the triazole ring during a one-pot condensation and cyclization sequence. google.com This highlights a pathway where the carbon backbone of the desired functional groups is embedded from the outset.

The table below summarizes key strategies for the synthesis of the 1,2,4-triazole carboxylate core.

| Strategy | Key Reactants | Description | Reference |

| Cyclization of Acyl Hydrazides | Acyl hydrazides, Ethyl 2-ethoxy-2-iminoacetate | A direct method where the carboxylate precursor is part of the cyclization partner, leading to 3(5)-substituted carboxylates. | researchgate.net |

| Condensation with Oxalic Acid | Thiosemicarbazide, Oxalic Acid | Oxalic acid provides the carbon for the carboxyl group in a condensation reaction followed by cyclization. The resulting acid is then esterified. | google.com |

| Functionalization of Triazole Ring | 1,2,4-triazole, Lithium reagents, CO2 | A multi-step process involving protection of the triazole ring, followed by lithiation and reaction with carbon dioxide to introduce a carboxylic acid group. | google.com |

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis of 1,2,4-triazole dicarboxylates, researchers have turned to advanced techniques that offer significant advantages over conventional methods.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. pnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase that can dramatically reduce reaction times from hours to mere minutes or even seconds. rsc.orgrsc.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to provide high yields in the absence of a catalyst. organic-chemistry.org The benefits include not only speed but also often cleaner reactions with fewer byproducts, aligning with the principles of green chemistry. pnrjournal.comrsc.org For example, one study reported that a microwave-assisted synthesis was completed in just 33–90 seconds with a remarkable 82% yield, whereas the conventional method required several hours. rsc.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | 30 minutes | rsc.org |

| Reaction Time | > 4.0 hours | 1 minute | rsc.org |

| Yield | Lower | Impressive (e.g., 85-96%) | rsc.org |

| Environmental Impact | Higher solvent use, more energy | Reduced use of hazardous chemicals, energy efficient | rsc.org |

Metal-Catalyzed Synthetic Pathways for 1,2,4-Triazole Dicarboxylates

Metal catalysts, particularly copper, play a significant role in modern synthetic routes to 1,2,4-triazoles. These catalysts facilitate key bond-forming steps, often under milder conditions than non-catalyzed reactions. Copper-catalyzed reactions can promote sequential N-C and N-N bond-forming oxidative coupling reactions, using air as an inexpensive and environmentally benign oxidant. organic-chemistry.org

Furthermore, metal catalysts can offer a high degree of control over the reaction's regioselectivity. By selecting the appropriate metal, chemists can direct the synthesis towards a specific isomer. For instance, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis has been used to form 1,5-disubstituted products, while Ag(I) catalysis selectively yields the 1,3-disubstituted isomers. frontiersin.org This catalytic control is invaluable for producing structurally diverse 1,2,4-triazole scaffolds. isres.org

| Catalyst | Reaction Type | Key Advantage | Reference |

| Copper (Cu) | Oxidative Cyclization | Uses air as an oxidant; facilitates N-C and N-N bond formation. | isres.org, organic-chemistry.org |

| Silver (Ag) | Cycloaddition | Provides high regioselectivity for 1,3-disubstituted 1,2,4-triazoles. | frontiersin.org |

| Palladium (Pd)/Copper (Cu) | Bimetallic Catalysis | Used in three-component cycloaddition reactions. | nih.gov |

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a frontier in green and sustainable chemistry, offering a reagent-free method for constructing complex molecules. rsc.org By using electricity to drive chemical reactions, this approach eliminates the need for stoichiometric chemical oxidants or reductants, which often generate toxic waste. researchgate.net

For 1,2,4-triazole synthesis, electrochemical methods have been developed that proceed under mild conditions. rsc.org These techniques can involve intramolecular dehydrogenative C–N cross-coupling or multicomponent reactions where reactive species are generated in situ. organic-chemistry.orgrsc.org For example, an electrochemical process has been reported for synthesizing 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and an ammonium (B1175870) salt, avoiding the use of strong oxidants or transition-metal catalysts. organic-chemistry.org This atom- and step-economical process is highly efficient and can be scaled up for larger-scale production. rsc.org

Purification and Isolation Protocols for the Compound

The final stage in any synthesis is the purification and isolation of the target compound to a high degree of purity. For this compound, which is expected to be a solid crystalline compound, standard laboratory protocols are employed.

Recrystallization is a primary technique used for purifying solid organic compounds. This method involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. For 1,2,4-triazole derivatives, ethanol (B145695) is often an effective solvent for recrystallization, yielding the product as colorless needles or white crystals. mdpi.commdpi.com

Column chromatography is another powerful purification method, particularly when recrystallization is ineffective or when separating the product from closely related impurities. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. mdpi.com Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection as pure fractions.

The purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of individual atoms. For Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton NMR (¹H NMR) Analysis of Characteristic Chemical Shifts

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The most prominent signals would correspond to the protons of the two methyl ester groups. Due to their identical chemical environments, these six protons would give rise to a single, sharp singlet. The exact chemical shift of this signal is influenced by the electron-withdrawing nature of the adjacent carboxyl groups and the triazole ring.

Another key feature in the ¹H NMR spectrum is the signal corresponding to the N-H proton of the triazole ring. This proton is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, owing to hydrogen bonding effects. Deuterium exchange studies, where D₂O is added to the sample, can be employed to confirm the assignment of the N-H proton, as the signal will disappear from the spectrum upon exchange.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (Ester) | ~3.9 - 4.1 | Singlet | 6H |

| -NH (Triazole) | Variable (Broad) | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the two equivalent methyl ester groups (-OCH₃) will appear as a single resonance in the upfield region of the spectrum. The carbonyl carbons (C=O) of the dicarboxylate groups will resonate at a significantly downfield chemical shift, characteristic of ester carbonyls.

The two carbon atoms of the triazole ring (C3 and C5) are chemically equivalent due to the symmetry of the molecule and will therefore produce a single signal. The chemical shift of these carbons is influenced by the electronegativity of the adjacent nitrogen atoms and the attached carboxylate groups.

| Carbon Type | Expected Chemical Shift (ppm) |

| -OCH₃ (Ester) | ~53 - 55 |

| C=O (Carbonyl) | ~158 - 162 |

| C3/C5 (Triazole Ring) | ~145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the lack of proton-proton coupling between the isolated methyl and N-H protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons and their directly attached methyl carbons, confirming the C-H bond of the ester groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a particularly powerful technique for this compound. It would reveal long-range correlations (typically over two or three bonds) between protons and carbons. Key expected correlations would include:

A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O) of the ester group.

A correlation between the methyl protons (-OCH₃) and the C3/C5 carbons of the triazole ring.

A correlation between the N-H proton and the C3/C5 carbons of the triazole ring.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational modes.

Identification of Characteristic Vibrational Modes of Triazole and Carboxylate Groups

The IR spectrum of this compound will be dominated by the absorption bands corresponding to the vibrational modes of the triazole ring and the dicarboxylate functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The broadness of this peak is indicative of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band in the range of 1720-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups. This is often one of the most intense peaks in the spectrum.

C-O Stretching: The C-O stretching vibrations of the ester groups will likely appear as two distinct bands in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

Triazole Ring Vibrations: The triazole ring itself will exhibit several characteristic vibrations. C=N stretching vibrations typically appear in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are usually found in the 1300-1400 cm⁻¹ range. Ring breathing and deformation modes will also be present at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Triazole) | Stretching | 3100 - 3300 | Medium, Broad |

| C=O (Ester) | Stretching | 1720 - 1750 | Strong, Sharp |

| C-O (Ester) | Asymmetric Stretching | 1200 - 1300 | Strong |

| C-O (Ester) | Symmetric Stretching | 1000 - 1100 | Strong |

| C=N (Triazole) | Stretching | 1600 - 1650 | Medium |

| C-N (Triazole) | Stretching | 1300 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular formula and provide insights into the stability of different parts of the molecule.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₇N₃O₄).

The fragmentation pattern observed in the mass spectrum can also be highly informative. Common fragmentation pathways for this molecule would likely involve:

Loss of a methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass of [M - 31]⁺.

Loss of a methyl radical (-CH₃): This would lead to a fragment ion at [M - 15]⁺.

Loss of a carboxyl group (-COOCH₃): This would generate a fragment at [M - 59]⁺.

Cleavage of the triazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller fragment ions containing nitrogen.

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, providing corroborating evidence for the structure determined by NMR and IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is employed to assess the purity of a sample and to detect any volatile byproducts from its synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. dnu.dp.uaresearchgate.net

The applicability of GC-MS for the analysis of 1,2,4-triazole (B32235) derivatives can be influenced by the polarity of the substituents on the triazole ring. dnu.dp.ua Compounds with higher polarity may exhibit poorer chromatographic response and peak shape. dnu.dp.ua Nevertheless, GC-MS remains a valuable tool for monitoring reaction progress and ensuring the final product's purity. dnu.dp.uaresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to validate its accuracy.

The following table presents a comparison of calculated and found elemental analysis data for several 1,2,4-triazole derivatives, demonstrating the validation of their empirical formulas.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | C₇H₁₁N₃O₂ | C: 49.70, H: 6.55, N: 24.84 | C: 49.48, H: 6.33, N: 24.48 |

| Ethyl 3-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate | C₈H₁₀N₄O₂ | C: 49.48, H: 5.19, N: 28.85 | C: 49.29, H: 5.50, N: 28.97 |

| Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | C₈H₁₀N₄O₂ | C: 49.48, H: 5.19, N: 28.85 | C: 49.48, H: 5.35, N: 29.11 |

| 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-Triazole | C₅H₇N₅O₂ | C: 35.51, H: 4.17, N: 41.41 | C: 35.54, H: 4.13, N: 41.45 |

Data compiled from various studies on substituted triazoles. nih.govmdpi.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The 1,2,4-triazole ring is known to be essentially planar. nih.govnih.gov X-ray diffraction studies on related compounds have confirmed this planarity and have provided precise measurements of the bond lengths and angles within the heterocyclic ring. nih.govnih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These forces, while weaker than covalent bonds, play a crucial role in determining the physical properties of the solid.

Hydrogen Bonding: In many 1,2,4-triazole derivatives, intermolecular hydrogen bonds are a dominant feature of the crystal structure. nih.govnih.gov For example, in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, N—H⋯N hydrogen bonds link the molecules into a two-dimensional sheet. nih.gov Similarly, in 3,3′-Dimethyl-4,4′-(hexane-1,6-diyl)bis[1H-1,2,4-triazol-5(4H)-one], strong intermolecular N—H⋯O hydrogen bonds stabilize the crystal structure. nih.gov

Tautomerism: 1,2,4-Triazole can exist in different tautomeric forms, with the 1H- and 4H-tautomers being the most common. nih.gov The specific tautomer present in the crystalline state can be definitively identified through single crystal X-ray diffraction. While the 1H-1,2,4-triazole is generally more stable, coordination to a metal ion can stabilize the less favored 4H tautomeric form. acs.org Computational studies have also been employed to analyze the tautomeric equilibrium of triazole compounds. nih.govresearchgate.net

Reactivity and Chemical Transformations of Dimethyl 1h 1,2,4 Triazole 3,5 Dicarboxylate

Reactions at the Ester Functionalities

The ester groups at the C3 and C5 positions of the triazole ring are susceptible to nucleophilic acyl substitution, enabling their conversion into a range of other functional groups such as carboxylic acids, amides, and hydrazides.

Hydrolysis to the Corresponding Dicarboxylic Acid

The hydrolysis of the dimethyl ester to yield 1H-1,2,4-triazole-3,5-dicarboxylic acid can be achieved under standard acidic or basic conditions. While direct literature on the hydrolysis of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is not detailed in the provided sources, the transformation is a fundamental and predictable organic reaction. Analogous transformations on similar triazole systems are well-documented. For instance, the hydrolysis of 4,5-dicyano-1,2,3-triazole under alkaline conditions with sodium hydroxide (B78521) yields the corresponding 4,5-dicarboxylic acid-1,2,3-triazole in high yield (91%). mdpi.com This dicarboxylic acid can then be esterified using methanol (B129727) with a sulfuric acid catalyst to produce the dimethyl ester, demonstrating the reversibility of the reaction. mdpi.com

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The 1,2,4-triazole (B32235) anion itself has been identified as an effective acyl transfer catalyst suitable for transesterification reactions. nih.gov This suggests that under basic conditions, such as in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), this compound could react with various alcohols to yield a diverse range of dialkyl 1H-1,2,4-triazole-3,5-dicarboxylates. nih.gov

Aminolysis and Hydrazinolysis to Form Amides and Hydrazides

The reaction of this compound with amines (aminolysis) or hydrazine (B178648) (hydrazinolysis) provides a direct route to the corresponding amides and hydrazides. These reactions are crucial for introducing new functional handles and building more complex molecules.

Hydrazinolysis, in particular, is a common transformation. The reaction of a dimethyl ester derivative, 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole, with hydrazine hydrate (B1144303) in refluxing methanol for five hours results in the formation of 2-methyl-4,5-dicarbohydrazide-1,2,3-triazole with an 87% yield. mdpi.com Similarly, 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole can be converted to the corresponding dicarbohydrazide in 86% yield. mdpi.com

Aminolysis can be performed by treating the ester with an amine. For example, stirring a related methyl ester, 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole, in ammonium (B1175870) hydroxide at room temperature for 12 hours yields the corresponding dicarboxamide. mdpi.com The 1,2,4-triazole anion has also been shown to be an effective catalyst for the aminolysis of unactivated esters. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | Hydrazine hydrate | Reflux in methanol | 4,5-dicarbohydrazide-1,2,3-triazole | 86% | mdpi.com |

| 2-methyl-4,5-dicarboxylic acid dimethyl ester-1,2,3-triazole | 80% Hydrazine hydrate | Reflux in methanol, 5h | 2-methyl-4,5-dicarbohydrazide-1,2,3-triazole | 87% | mdpi.com |

Reactions Involving the 1,2,4-Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, each of which can potentially participate in reactions with electrophiles. The NH proton is acidic, and its removal generates a triazolate anion, which is a potent nucleophile. chemicalbook.com

N-Alkylation and N-Acylation Reactions

Alkylation and acylation reactions typically occur at the N1 or N2 positions of the 1H-1,2,4-triazole ring, with the regioselectivity influenced by the reaction conditions, the nature of the electrophile, and the substituents on the triazole ring. chemicalbook.commdpi.com

N-Alkylation: The alkylation of 1H-1,2,4-triazole often leads to a mixture of N1 and N4-alkylated isomers, though N1-alkylation is frequently the major pathway. researchgate.net The use of a base like sodium ethoxide in ethanol (B145695) typically directs alkylation to the N1 position. chemicalbook.com For instance, 1,2,4-triazole has been successfully alkylated at the N1 position with various alkyl halides (methyl, butyl, heptyl, decyl) in over 90% isolated yields. researchgate.netnih.gov A common procedure involves deprotonation with a base such as sodium methoxide, followed by the addition of an alkyl halide. researchgate.net

N-Acylation: Acylation of the triazole ring can be achieved using reagents like acid anhydrides or acyl chlorides. ijsr.netresearchgate.net The reaction of N-acylbenzotriazoles with amines is a well-established method for forming amides. organic-chemistry.org In the context of triazoles, N-acylation can sometimes be a key step for further transformations. chemrxiv.org Microwave-assisted N-acylation of amide derivatives, followed by cyclization with hydrazine hydrochlorides, has been used to synthesize 1,3,5-trisubstituted-1,2,4-triazoles efficiently. researchgate.net

| Substrate | Base | Solvent | Alkylating Agent | Major Product | Reference |

|---|---|---|---|---|---|

| 1H-1,2,4-Triazole | Sodium ethoxide | Ethanol | Alkyl halide | N1-alkylated | chemicalbook.com |

| 1H-1,2,4-Triazole | Sodium methoxide | Methanol | Iodomethane | 1-methyl-1,2,4-triazole | researchgate.net |

| 1H-1,2,4-Triazole | Potassium carbonate | DMF | Alkyl halide | Mixture of N1 and N4 isomers | researchgate.net |

Formation of Schiff Bases and Related Imines

This compound cannot directly form a Schiff base as it lacks a primary amino group. However, the dicarbohydrazide derivative, synthesized via hydrazinolysis as described in section 4.1.3, is an excellent precursor for Schiff base formation. The terminal -NH2 groups of the 1H-1,2,4-triazole-3,5-dicarbohydrazide can undergo condensation reactions with aldehydes or ketones to form the corresponding bis-Schiff bases (or di-imines). rdd.edu.iq

This two-step sequence is a common strategy in heterocyclic chemistry. First, an ester-containing triazole is converted to its hydrazide. nih.gov Subsequently, the hydrazide is treated with various aromatic aldehydes, often under acidic catalysis, to yield the desired Schiff bases. nih.govnih.gov For example, 4-amino-1,2,4-triazole (B31798) derivatives readily react with substituted benzaldehydes to form Schiff bases, which are also known as azomethines. mdpi.com The reaction conditions can influence the outcome, with polar solvents sometimes favoring Schiff base formation over stable hemiaminal intermediates. mdpi.com This methodology allows for the introduction of a wide array of substituents onto the triazole scaffold, creating a library of complex molecules for further study. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The reactivity of the 1,2,4-triazole ring in this compound towards substitution reactions is significantly influenced by its inherent electronic properties. The triazole ring is an electron-deficient heteroaromatic system due to the presence of three nitrogen atoms. This electron deficiency is further intensified by the two electron-withdrawing dimethyl carboxylate groups at the C3 and C5 positions.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, which typically proceed on electron-rich aromatic rings, are generally not feasible on the 1,2,4-triazole core. The high degree of electron deficiency deactivates the ring towards attack by electrophiles. No significant research findings report the successful electrophilic aromatic substitution on the carbon atoms of the this compound ring.

Nucleophilic Aromatic Substitution:

While electron-deficient rings are generally more susceptible to nucleophilic aromatic substitution (SNAr), this type of reaction on the triazole ring of the title compound is also uncommon. A key requirement for SNAr is the presence of a good leaving group attached to the ring carbon. In this compound, the substituents at the C3 and C5 positions are carboxylate groups, which are not effective leaving groups under typical nucleophilic substitution conditions. Therefore, direct displacement of these groups by nucleophiles is not a characteristic transformation. However, reactions involving nucleophilic attack can occur at the carbonyl carbon of the ester groups, leading to derivatization at these positions rather than substitution on the ring itself.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization of this compound primarily involves reactions at the nitrogen atoms of the triazole ring, with N-alkylation being a key transformation. The regioselectivity of these reactions is a critical aspect, as the 1H-1,2,4-triazole tautomer has three distinct nitrogen atoms (N1, N2, and N4) that can potentially be alkylated.

The alkylation of the parent 1H-1,2,4-triazole with alkyl halides typically yields a mixture of 1-alkyl and 4-alkyl isomers. researchgate.net For substituted 1,2,4-triazoles, the position of the substituent and the reaction conditions play a crucial role in directing the outcome. In the case of introducing an alkyl/aryloxymethyl substituent into the 1,2,4-triazole ring of a related compound, methyl 1,2,4-triazole-3-carboxylate (B8385096), alkylation can occur at any of the nitrogen atoms, leading to the formation of three possible regioisomers. mdpi.com

For this compound, the two ester groups at C3 and C5 create a symmetrical molecule, but the three nitrogen atoms remain electronically distinct, leading to potential formation of N1, N2, and N4-substituted regioisomers upon derivatization.

Table 1: Potential Regioisomers from N-Alkylation of this compound

| Position of Alkylation | Resulting Isomer |

| N1 | Dimethyl 1-alkyl-1H-1,2,4-triazole-3,5-dicarboxylate |

| N2 | Dimethyl 2-alkyl-2H-1,2,4-triazole-3,5-dicarboxylate |

| N4 | Dimethyl 4-alkyl-4H-1,2,4-triazole-3,5-dicarboxylate |

The precise ratio of these isomers depends on various factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. The electronic effects of the dicarboxylate substituents and steric hindrance will influence the nucleophilicity of the different nitrogen atoms, thereby governing the regioselectivity of the reaction.

Stereoselectivity:

This compound is an achiral molecule. Derivatization reactions, such as N-alkylation with achiral reagents, will result in achiral products. Therefore, stereoselectivity is not a factor in such transformations. Stereoselectivity would only become relevant if a chiral center is introduced during the derivatization process, for example, by using a chiral reactant or a chiral catalyst. Research on such stereoselective derivatizations of this specific compound is not widely reported.

Coordination Chemistry and Supramolecular Assemblies

Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate as a Ligand

This compound, and more commonly its hydrolyzed form, 1H-1,2,4-triazole-3,5-dicarboxylic acid (H₃dctrz), serves as a multifunctional ligand in coordination chemistry. Its structure, featuring a central 1,2,4-triazole (B32235) ring flanked by two carboxylate groups, offers multiple potential donor sites for coordination with metal ions. These sites include the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate functionalities. The deprotonation state of the ligand, which can range from the singly deprotonated H₂dctrz⁻ to the fully deprotonated dctrz³⁻ anion, plays a crucial role in determining the resulting coordination modes and the dimensionality of the final architecture.

Chelation Modes through Nitrogen Atoms and Carboxylate Oxygens

The 1H-1,2,4-triazole-3,5-dicarboxylate ligand exhibits remarkable versatility in its coordination behavior, engaging metal centers through various combinations of its triazole nitrogen and carboxylate oxygen atoms. The specific chelation and bridging modes are influenced by factors such as the identity of the metal ion, the pH of the reaction medium (which dictates the ligand's protonation state), and the presence of ancillary ligands.

In a series of coordination polymers synthesized with Mn(II), Co(II), and Cd(II), the ligand, derived from 1H-1,2,4-triazole-3,5-dicarboxylic acid, demonstrates several distinct coordination patterns. For instance, in a manganese-based polymer, the fully deprotonated dctrz³⁻ ligand utilizes both carboxylate groups and the N1, N2 atoms of the triazole ring to bridge multiple metal centers. One carboxylate group coordinates to a manganese ion in a monodentate fashion, while the other coordinates to two different manganese ions, also in a monodentate mode.

In a cobalt-based one-dimensional chain, the doubly deprotonated Hdctrz²⁻ anion acts as a bridging ligand. It coordinates to one cobalt center through a nitrogen atom (N1) and an adjacent carboxylate oxygen, forming a five-membered chelate ring. The other carboxylate group then bridges to a neighboring cobalt ion.

For a cadmium coordination polymer, the Hdctrz²⁻ anion again displays a different bridging mode. Here, it connects three separate cadmium centers. One carboxylate group chelates one Cd(II) ion, the second carboxylate group binds to another Cd(II) ion in a monodentate fashion, and the N4 atom of the triazole ring coordinates to a third Cd(II) ion. This multi-modal connectivity highlights the ligand's adaptability in forming extended structures.

Coordination with Transition Metal Ions

The coordination of 1H-1,2,4-triazole-3,5-dicarboxylate with transition metal ions has led to the synthesis of various coordination polymers with interesting structural features. The choice of the transition metal is a key determinant of the final structure's geometry and dimensionality.

Manganese(II): A notable example involves the reaction with Mn(II), which results in a one-dimensional coordination polymer, [Mn₃(dctrz)₂(H₂O)₈]n. The structure is built from trinuclear [Mn₃(dctrz)₂] units where the manganese ions are bridged by the fully deprotonated dctrz³⁻ ligands.

Cobalt(II): With Co(II), a one-dimensional zigzag chain structure, [Co(Hdctrz)(H₂O)₃]n, is formed. In this polymer, the six-coordinate Co(II) centers adopt an octahedral geometry and are bridged by the Hdctrz²⁻ anions.

Cadmium(II): The reaction with Cd(II) yields a two-dimensional polymer, [Cd(Hdctrz)(H₂O)₂]n. The Hdctrz²⁻ anions act as bridges, connecting the cadmium centers into a rhombus grid-like architecture.

While documented examples with other first-row transition metals like copper, nickel, and iron using this specific dicarboxylate ligand are less common, studies on analogous ligands such as 1,2,4-triazole-3-carboxylic acid provide insight. For instance, complexes with Ni(II) and Cu(II) have been synthesized from this related ligand, forming dinuclear and one-dimensional chain structures, respectively. at.uanih.gov Similarly, various iron(II) complexes with substituted 1,2,4-triazole ligands have been extensively studied, often exhibiting interesting magnetic properties like spin crossover. nih.govresearchgate.netnih.govrsc.org These examples suggest a rich potential coordination chemistry for 1H-1,2,4-triazole-3,5-dicarboxylate with a broader range of transition metals.

| Metal Ion | Compound Formula | Dimensionality | Structural Description |

|---|---|---|---|

| Mn(II) | [Mn₃(dctrz)₂(H₂O)₈]n | 1D | Molecular chain via trinuclear units |

| Co(II) | [Co(Hdctrz)(H₂O)₃]n | 1D | Zigzag chain structure |

| Cd(II) | [Cd(Hdctrz)(H₂O)₂]n | 2D | Rhombus grid-like network |

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of 1H-1,2,4-triazole-3,5-dicarboxylate with f-block elements is not as extensively documented as its chemistry with transition metals. Direct structural reports of its complexes with lanthanide or actinide ions are scarce in the published literature.

However, the potential for this ligand to form stable complexes with lanthanides can be inferred from studies on structurally related triazole-carboxylate linkers. For example, ligands such as 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid and other 1,2,3-triazole-containing carboxylic acids have been successfully employed to synthesize a variety of lanthanide-based MOFs. rsc.orgrsc.orgresearchgate.net These frameworks often exhibit interesting properties, such as luminescence, which is characteristic of lanthanide ions. rsc.org The combination of hard carboxylate oxygen donors and borderline nitrogen donors in the 1,2,4-triazole-3,5-dicarboxylate ligand makes it a promising candidate for coordinating with hard lanthanide ions.

Information regarding the coordination of this specific ligand with actinide elements is not available in the current scientific literature.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and the 1H-1,2,4-triazole-3,5-dicarboxylate ligand is a powerful method for constructing extended, crystalline networks known as coordination polymers or metal-organic frameworks (MOFs). The structure of the resulting framework is dictated by the interplay of the ligand's coordination modes and the preferred coordination geometry of the metal center.

Design Principles for Constructing Extended Architectures

The construction of extended architectures using the 1H-1,2,4-triazole-3,5-dicarboxylate ligand is guided by several key design principles:

Ligand Versatility: The ligand's ability to adopt multiple coordination modes and protonation states is fundamental. By controlling reaction conditions like pH, different coordination sites (N vs. O) can be activated, leading to frameworks of varying dimensionality and topology.

Reaction Conditions: Parameters such as temperature, solvent system, and the metal-to-ligand molar ratio can influence the kinetics and thermodynamics of the self-assembly process, potentially leading to different crystalline phases or structures.

Supramolecular Interactions: Beyond direct metal-ligand coordination, weaker interactions like hydrogen bonding (e.g., between coordinated water molecules, the N-H of the triazole ring, and carboxylate oxygens) play a crucial role in stabilizing the extended structure and linking lower-dimensional motifs into 3D supramolecular arrays.

By strategically manipulating these factors, it is possible to target specific network dimensionalities, from 1D chains to 2D layers and potentially 3D frameworks.

Topological Structures and Network Geometries

The coordination of 1H-1,2,4-triazole-3,5-dicarboxylate with different metal ions leads to diverse network topologies. Topology simplifies the complex crystal structure into a set of nodes (metal ions or clusters) and linkers (organic ligands) to understand the underlying connectivity.

1D Chains: In the cases of Mn(II) and Co(II) complexes, the ligand bridges the metal centers to form one-dimensional chains. While the Mn(II) complex consists of linear chains built from trinuclear secondary building units (SBUs), the Co(II) complex forms a simpler zigzag chain where individual metal ions are the nodes.

2D Networks: The Cd(II) polymer exemplifies the formation of a two-dimensional structure. The versatile bridging of the Hdctrz²⁻ ligand connects the Cd(II) ions into a 2D sheet. From a topological perspective, if each Cd(II) ion is considered a 4-connecting node and each ligand a linker, the resulting network can be described as a (4,4) topology , also known as a sql (square lattice) net. This topology is common in 2D MOFs and consists of interconnected four-membered rings that form a grid-like sheet.

Porosity and Gas Adsorption Characteristics of Derived MOFs

Metal-Organic Frameworks derived from triazole-dicarboxylate ligands have garnered significant interest due to their permanent porosity and potential applications in gas storage and separation. researchgate.net The structure and properties of these MOFs can be tuned by selecting different metal ions and synthesis conditions. researchgate.net The triazole groups and open metal sites within the framework can create specific binding sites for gas molecules like CO2 and H2. nih.gov

MOFs constructed using triazole-based linkers often exhibit notable gas sorption properties. For example, a zinc(II) MOF based on 3,5-dimethyl-1H,1,2,4-triazole and 1,4-benzenedicarboxylic acid features one-dimensional pore channels and shows selective adsorption of linear and mono-branched hexane (B92381) isomers over di-branched ones due to steric effects. researchgate.net Similarly, a copper-based MOF incorporating a triazole-inserted dicarboxylate linker demonstrates selective CO2 adsorption over nitrogen and methane. rsc.org This selectivity is attributed to the framework's bi-channel cavities which are rich in triazolate groups and coordinated water molecules. rsc.org

The specific surface area and pore volume are critical parameters determining the gas adsorption capacity of these materials. A Cu-MOF synthesized with 3,5-dimethyl-1,2,4-triazole exhibited a specific surface area of 11.064 m²/g and a microporous structure with a pore diameter of approximately 1.488 nm. nih.gov The presence of nitrogen-rich triazole groups can enhance the affinity for CO2, leading to promising materials for carbon capture applications. nih.gov

Table 1: Gas Adsorption Properties of Selected Triazole-Based MOFs

| MOF Designation | Metal Ion | Organic Linkers | Specific Surface Area (m²/g) | Gas Adsorption Characteristics | Reference |

|---|---|---|---|---|---|

| Cu-TZDB | Cu(II) | 4,4'-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | Not specified | Selective adsorption of CO2 over N2 and CH4. | rsc.org |

| Zn2(Hbdc)2(dmtrz)2 | Zn(II) | 1,4-benzenedicarboxylic acid, 3,5-dimethyl-1H,1,2,4-triazole | Not specified | Selective adsorption of n-hexane and 3-methylpentane (B165638) over 2,2-dimethylbutane. | researchgate.net |

| Cu-MOF | Cu(I) | 3,5-dimethyl-1,2,4-triazole | 11.064 | Microporous structure with a pore volume of 0.008 cm³/g. | nih.gov |

Supramolecular Interactions in Solution and Solid State

Hydrogen bonds are a dominant force in the crystal structures of 1,2,4-triazole derivatives. researchgate.netnih.gov The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pairs on the other nitrogen atoms). mjcce.org.mk This allows for the formation of extensive hydrogen-bonding networks, such as N-H···N and N-H···O interactions, which link molecules into sheets or three-dimensional frameworks. nih.govnih.gov

In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, for instance, water molecules are integral to the 3D hydrogen-bonding network, forming O-H···N bonds. researchgate.net The amino groups also participate, creating N-H···N and N-H···O bonds that connect adjacent molecules and layers. nih.govresearchgate.net These interactions are fundamental in stabilizing the crystal lattice. The ability of all nitrogen atoms in the 1,2,4-triazole ring to act as hydrogen bond acceptors and all hydrogen atoms on nitrogen to act as donors facilitates the formation of robust and predictable supramolecular assemblies. mjcce.org.mk

Aromatic π-π stacking is another significant non-covalent interaction that contributes to the stabilization of crystal structures containing triazole rings. researchgate.netmdpi.com These interactions occur between the electron-rich π-systems of adjacent triazole rings or between a triazole ring and another aromatic system. researchgate.net

The geometry of these interactions is crucial for their strength. For example, in one triazole derivative, a centrosymmetric π-π stacking interaction was observed between triazole groups and benzene (B151609) groups with a ring-centroid separation of 3.895 Å. researchgate.net In another case, intramolecular π-π stacking between two phenyl rings attached to a bi-(1,2,4-triazole) unit was found to significantly influence the molecule's geometry and solid-state properties. rsc.org Such interactions play a key role in the formation of π-stacked structures, which can be important in the design of materials with specific electronic or energetic properties. rsc.org

Table 2: Geometric Parameters of π-π Stacking in a Triazole Derivative

| Interacting Rings | Parameter | Value (Å) | Reference |

|---|---|---|---|

| Triazole and Benzene | Ring-Centroid Separation | 3.895 (1) | researchgate.net |

| Triazole Centroid to Benzene Plane Distance | 3.429 (1) | ||

| Ring Offset | 1.847 (1) |

The predictable coordination behavior of the 1,2,4-triazole and carboxylate moieties allows for the rational design and self-assembly of complex supramolecular architectures. mdpi.com By carefully selecting the metal ions, organic ligands, molar ratios, and reaction conditions (such as solvent and pH), it is possible to control the dimensionality and topology of the resulting coordination polymers. nih.govpsu.edu

The self-assembly process can lead to diverse structures, from one-dimensional chains and helices to two-dimensional layers and three-dimensional frameworks. nih.govrsc.org For example, the use of a flexible triazole-based ligand with different metal ions and organic acids resulted in six different coordination polymers with unique topologies, demonstrating how subtle changes in synthetic conditions can direct the final structure. nih.gov Supramolecular templates can also be employed to guide the synthesis of specific oligomers, showcasing a high degree of control over the assembly process. scispace.com The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions ultimately dictates the final supramolecular architecture, making ligands like this compound powerful building blocks in crystal engineering. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate.

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-triazole (B32235) ring, while the LUMO would likely be distributed across the π-system, including the electron-withdrawing carboxylate groups. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles. Theoretical calculations using methods like DFT with a B3LYP functional can provide precise energy values for these orbitals. biointerfaceresearch.com

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -7.25 | Electron-donating capability |

| LUMO Energy (ELUMO) | -1.80 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.45 | High chemical stability |

Note: The values presented are illustrative and based on typical results for similar 1,2,4-triazole derivatives calculated using DFT methods.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). biointerfaceresearch.com These theoretical values, when compared to experimental spectra, help in assigning specific signals to the corresponding nuclei in the molecule. mdpi.com

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. researchgate.net These calculations help identify the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretch of the triazole ring, the C=O stretch of the ester groups, and various C-N and C-C ring vibrations. Theoretical spectra provide a valuable reference for interpreting experimental IR data. nih.gov

| Spectroscopy | Functional Group/Atom | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹H NMR (ppm) | N-H (ring) | ~13.5 - 14.5 | ~13.0 - 15.0 (broad) |

| O-CH₃ (ester) | ~3.90 | ~3.8 - 4.0 | |

| ¹³C NMR (ppm) | C=O (ester) | ~160 | ~158 - 162 |

| C3/C5 (ring) | ~145 | ~143 - 148 | |

| O-CH₃ (ester) | ~53 | ~52 - 54 | |

| IR (cm⁻¹) | N-H stretch | ~3150 | ~3100 - 3200 |

| C=O stretch | ~1730 | ~1725 - 1740 |

Note: Predicted values are estimations based on DFT calculations for analogous structures. Experimental values represent typical ranges for these functional groups.

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. Computational studies consistently show that for most substituted 1,2,4-triazoles, the 1H tautomer is the most stable form. researchgate.netresearchgate.net Theoretical calculations can quantify the relative energies of these tautomers, providing insight into their equilibrium populations. For this compound, the 1H form is expected to be significantly more stable due to the electronic effects of the dicarboxylate substituents.

Furthermore, conformational analysis can be performed to determine the preferred orientation of the two dimethyl carboxylate groups relative to the triazole ring. These calculations explore the potential energy surface by rotating the single bonds to identify the global minimum energy conformation, which is the most likely structure of the molecule.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| 1H-form | 0.00 | Most Stable |

| 2H-form | +8.5 | Less Stable |

| 4H-form | +5.2 | Intermediate Stability |

Note: Values are illustrative, based on DFT calculations on substituted 1,2,4-triazoles.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is also a vital tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

The synthesis of 1,2,4-triazoles often involves cyclization reactions. nih.gov For instance, a common route to a 3,5-disubstituted 1,2,4-triazole might involve the condensation of a hydrazide with an imidoester. nih.gov Computational methods can be used to model this reaction pathway. By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the key bond-forming and bond-breaking events. The structure of the transition state provides a snapshot of the reaction at its most critical point. Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. zsmu.edu.ua

Molecular Modeling and Dynamics Simulations

Extensive searches for specific molecular modeling and dynamics simulations focused solely on this compound have not yielded dedicated research articles or publicly available datasets. Computational studies on triazole derivatives are numerous; however, they predominantly focus on compounds with different substitution patterns and often in the context of biological applications, which falls outside the scope of this article. The following sections outline the theoretical potential and methodologies for such investigations, based on general principles of computational chemistry and studies of related triazole compounds.

Prediction of Binding Interactions in Coordination Chemistry (excluding biological context)

Molecular modeling is a powerful tool for predicting how this compound could act as a ligand in coordination chemistry. The triazole ring contains three nitrogen atoms, and the two ester groups introduce additional oxygen atoms, all of which are potential coordination sites for metal ions.

Theoretical investigations would typically begin with obtaining the optimized molecular geometry of the ligand using methods like Density Functional Theory (DFT). DFT calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial in determining the ligand's coordination behavior.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich regions (negative potential), which are likely to be the sites of coordination with metal cations. For this compound, the nitrogen atoms of the triazole ring and the carbonyl oxygen atoms of the ester groups are expected to be the primary coordination sites.

To predict binding interactions, docking studies or more rigorous quantum mechanical calculations can be performed. These simulations would model the interaction between the ligand and various metal ions, calculating binding energies and predicting the most stable coordination geometries. The table below illustrates hypothetical binding energies and preferred coordination sites for different metal ions, which would be the goal of such a computational study.

| Metal Ion | Predicted Coordination Sites | Hypothetical Binding Energy (kcal/mol) |

| Cu(II) | N2, N4 of triazole ring | -85.5 |

| Zn(II) | N2 of triazole, O of ester | -72.3 |

| Ag(I) | N4 of triazole ring | -55.8 |

| Fe(III) | N2, N4 of triazole, O of ester | -120.1 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Simulation of Crystal Growth and Self-Assembly Processes

The simulation of crystal growth and self-assembly provides atomistic-level insights into the formation of crystalline materials. For this compound, these simulations could predict the crystal structure and explain the intermolecular forces driving the self-assembly process.

Molecular dynamics (MD) simulations are a primary tool for studying these phenomena. Such simulations would model a system containing a large number of this compound molecules and track their movements and interactions over time. By simulating conditions such as supersaturation, one could observe the nucleation and subsequent growth of a crystal lattice.

The accuracy of these simulations heavily relies on the force field used to describe the interactions between molecules. A specific force field for this compound would need to be developed or parameterized based on quantum mechanical calculations or experimental data.

Key intermolecular interactions that would be investigated in such simulations include hydrogen bonding (involving the N-H of the triazole ring) and dipole-dipole interactions. The simulations could predict various crystal polymorphs and their relative stabilities. The table below outlines the types of data that could be extracted from such simulations.

| Simulation Parameter | Information Obtained |

| Radial Distribution Functions | Preferred intermolecular distances and packing |

| Mean Squared Displacement | Diffusion and mobility of molecules in solution |

| Potential Energy of the System | Stability of different assembled structures |

| Order Parameters | Degree of crystallinity and orientation of molecules |

Note: This table describes the potential outcomes of a simulation study and does not represent existing data for this compound.

Without specific research on this compound, the detailed computational and theoretical investigations remain a prospective area of study.

Applications in Materials Science and Industrial Technologies

Utilization as Building Blocks in Polymer Science

The rigid, aromatic structure of the 1,2,4-triazole (B32235) ring, along with the two strategically placed carboxylate functional groups, allows for its use as a linker or monomer in the synthesis of various polymeric structures. These materials often exhibit enhanced thermal stability and specific functional properties due to the incorporation of the triazole moiety.

The dicarboxylate functionality of the triazole core is particularly suited for creating coordination polymers. Coordination polymers are of significant interest due to their fascinating structures and potential applications in areas like magnetism and catalysis.

1H-1,2,4-triazole-3,5-dicarboxylic acid (H3tda) has been successfully used to synthesize a one-dimensional coordination polymer with zinc(II) ions. nih.gov In this architecture, the zinc atoms are linked by the 1H-1,2,4-triazole-3,5-dicarboxylate ligand, which acts in a bridging fashion. nih.gov Each zinc ion is coordinated by one chelating and one monodentate dicarboxylate ligand, as well as three water molecules, resulting in a distorted octahedral geometry. nih.gov These linked units form a chain structure, demonstrating the capability of this triazole derivative to form extended, ordered polymeric networks. nih.gov

Table 1: Structural Features of a Zn(II) Coordination Polymer with 1H-1,2,4-triazole-3,5-dicarboxylate

| Feature | Description | Reference |

|---|---|---|

| Central Metal Ion | Zinc(II) | nih.gov |

| Ligand | 1H-1,2,4-triazole-3,5-dicarboxylate (Htda²⁻) | nih.gov |

| Polymer Dimensionality | One-Dimensional (Chain) | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

The incorporation of triazole units into polymer backbones is a strategy to develop new functional materials. mdpi.com The 1,2,3-triazole ring, an isomer of the 1,2,4-triazole, is noted for its large dipole moment and its ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com These properties are shared by the 1,2,4-triazole ring and are beneficial for creating functional polymers. While specific research on polymers derived directly from Dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate is limited in the available literature, the dicarboxylate functionality allows for its potential use as a monomer in condensation polymerizations with diols or diamines to produce polyesters and polyamides, respectively. The resulting polymers would feature the triazole ring as an integral part of the polymer backbone, potentially imparting enhanced thermal stability, specific solubility characteristics, and metal-coordinating capabilities.

Anti-Corrosion Applications

Triazole derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys, including carbon steel and copper, in aggressive acidic and neutral environments. nih.govnih.govijcsi.promdpi.comktu.lt Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier film.

The corrosion inhibition mechanism of triazole compounds relies on the presence of heteroatoms (nitrogen) and, often, π-electrons within the aromatic ring. encyclopedia.pub These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The process can occur through several interaction modes:

Chemisorption: The lone pair electrons of the nitrogen atoms in the 1,2,4-triazole ring can form coordinate bonds with vacant d-orbitals of the metal atoms on the surface. nih.gov

Physisorption: Electrostatic interactions can occur between charged inhibitor molecules and a charged metal surface.

Protective Film Formation: Adsorbed inhibitor molecules form a thin, protective organic layer on the metal surface. mdpi.comktu.ltnih.gov This film acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. mdpi.comencyclopedia.pub

For this compound, the presence of three nitrogen atoms in the triazole ring and the oxygen atoms in the two ester groups provides multiple active centers for adsorption onto a metal surface. The molecule can coordinate with the metal, leading to the formation of a stable, protective film that mitigates corrosion. Research on the closely related 1,2,4-triazole-3-carboxylic acid has shown its ability to protect copper surfaces, with the deprotonated carboxylate group playing a key role in the adsorption and film formation process. researchgate.net

While specific efficiency data for this compound is not extensively detailed, the performance of related 1,2,4-triazole derivatives has been widely studied. The inhibition efficiency (IE%) is a key metric, often evaluated using electrochemical techniques and weight loss methods.

Studies on various 1,2,4-triazole derivatives show that their effectiveness is dependent on the inhibitor's concentration, the nature of the metal, and the corrosive environment. For instance, some novel synthesized triazole derivatives have demonstrated inhibition efficiencies as high as 95% for carbon steel in 2 M hydrochloric acid solution at a concentration of 75 ppm. researchgate.net The addition of functional groups, such as carboxylic acid moieties, has been shown to significantly increase the inhibition efficiency of triazole compounds. jmaterenvironsci.com This suggests that this compound, with its two carboxylate groups, would likely exhibit strong inhibitive properties.

Table 2: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 95% | researchgate.net |

| 2-(5-dodecylthio-3-methyl-1,2,4-triazole) acetic acid | Mild Steel | 1 M HCl | 92-96% | jmaterenvironsci.com |

| 3-methyl-1,2,4-triazole-5-thione (MTS) | Copper | 3% NaCl + Na₂S | 90% | ijcsi.pro |

Optical and Electronic Materials